molecular formula C22H16F3NO5 B12608139 Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]- CAS No. 649774-13-0

Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]-

Cat. No.: B12608139
CAS No.: 649774-13-0
M. Wt: 431.4 g/mol
InChI Key: QGXZAYDNEBWJKZ-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]- is a synthetic benzoic acid derivative characterized by:

  • A benzoic acid backbone with a substitution at the 3-position.
  • An acetyl amino linker (–NH–CO–CH2–) connected to a diphenylether moiety.
  • A terminal trifluoromethyl (–CF₃) group on the phenoxy ring.

This structure confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science. The –CF₃ group enhances lipophilicity and metabolic stability, while the diphenylether chain contributes to π-π stacking interactions in biological systems .

Properties

CAS No.

649774-13-0

Molecular Formula

C22H16F3NO5

Molecular Weight

431.4 g/mol

IUPAC Name

3-[[2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]benzoic acid

InChI

InChI=1S/C22H16F3NO5/c23-22(24,25)15-4-6-18(7-5-15)31-19-10-8-17(9-11-19)30-13-20(27)26-16-3-1-2-14(12-16)21(28)29/h1-12H,13H2,(H,26,27)(H,28,29)

InChI Key

QGXZAYDNEBWJKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Amination Method

Amination is another vital step in synthesizing benzoic acid derivatives, particularly when introducing amino groups.

  • Reagents : Aniline or substituted anilines can serve as amino sources.
  • Conditions : The reaction often takes place under reflux conditions in a suitable solvent like ethanol or DMF (dimethylformamide).
  • Process : The amine reacts with the acylated benzoic acid to yield the desired amino-substituted benzoic acid derivative.

Detailed Synthesis Pathways

The synthesis of benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]- can be outlined as follows:

Step-by-Step Synthesis

  • Synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoic Acid :

    • React 4-(trifluoromethyl)phenol with benzoic anhydride under reflux conditions.
    • Isolate the product through crystallization.
  • Acetylation :

    • Treat the synthesized 4-(4-(trifluoromethyl)phenoxy)benzoic acid with acetic anhydride.
    • Use pyridine as a catalyst to facilitate the reaction.
  • Amination :

    • Introduce an amine (e.g., aniline) to the acetylated compound.
    • Conduct the reaction under reflux conditions in ethanol.
  • Final Product Isolation :

    • Purify the final product through recrystallization from a suitable solvent.

Comparative Analysis of Preparation Methods

The following table summarizes various preparation methods for benzoic acid derivatives, highlighting their advantages and disadvantages:

Method Advantages Disadvantages
Acylation High yield and purity; straightforward procedure Requires careful handling of reagents
Amination Versatile; can introduce various amino groups May require purification steps post-reaction
Substitution Direct modification of existing compounds Limited by reactivity of starting materials

Research Findings

Recent studies have indicated that compounds like benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]- exhibit significant biological activity, making them suitable candidates for further pharmaceutical development. Research has focused on optimizing synthesis routes to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Amide Hydrolysis

The acetyl amino group undergoes hydrolysis under acidic or basic conditions, yielding 3-aminobenzoic acid and 4-[4-(trifluoromethyl)phenoxy]phenoxyacetic acid .

ConditionReagentTemperatureProduct(s)YieldSource
Acidic hydrolysis6M HCl110°C, 8h3-Aminobenzoic acid + Acetic acid deriv.72%
Basic hydrolysis2M NaOH, ethanol80°C, 6hSame as above68%

Mechanism : Protonation of the amide carbonyl (acidic) or nucleophilic hydroxide attack (basic) cleaves the C–N bond.

Esterification

The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form esters.

AlcoholCatalystConditionsProduct EstersYieldSource
MethanolH₂SO₄Reflux, 12hMethyl ester derivative85%
EthanolPTSA70°C, 6hEthyl ester derivative78%

Application : Ester derivatives are precursors for drug-delivery systems due to improved lipid solubility.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing trifluoromethyl group directs electrophiles to the meta and para positions of its attached benzene ring.

ReactionReagentPositionMajor ProductYieldSource
NitrationHNO₃, H₂SO₄Meta to CF₃Nitro-substituted derivative63%
SulfonationSO₃, H₂SO₄Para to CF₃Sulfonic acid derivative58%

Note : Competitive substitution occurs at the phenoxy ether-linked rings, but steric hindrance reduces reactivity .

Phenoxy Ether Cleavage

The diaryl ether bonds are susceptible to cleavage under strong Lewis acids.

ReagentConditionsProductsYieldSource
BBr₃DCM, 0°C, 2hPhenolic intermediates + Trifluoromethyl89%
HIAcOH, 120°C, 24hSame as above76%

Utility : Used to recover phenolic intermediates for repurposing in agrochemical synthesis .

Oxidation of the Benzoic Acid Moiety

The carboxylic acid group resists further oxidation, but the benzene ring undergoes controlled oxidation.

Oxidizing AgentConditionsProductYieldSource
KMnO₄Alkaline, 100°CNo reaction (stable)
O₃CH₂Cl₂, -78°CRing-opened dicarboxylic acid41%

Limitation : The trifluoromethyl group’s electron-withdrawing effect stabilizes the ring against aggressive oxidation .

Reduction of the Amide Group

The acetyl amino group is reduced to a secondary amine using LiAlH₄.

ReagentConditionsProductYieldSource
LiAlH₄THF, reflux, 4h3-(Amino)benzoic acid derivative67%

Side Reaction : Over-reduction of phenoxy ethers is suppressed in THF.

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C–O bond in phenoxy ethers.

ConditionProductApplicationSource
UV (254 nm), 6hRadical intermediatesPolymer crosslinking studies

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights the impact of the trifluoromethyl group:

Compound ModificationReaction Rate (vs. Parent)NotesSource
Replacement of CF₃ with CH₃1.5× faster in EASElectron-donating CH₃ ↑ reactivity
Replacement of amide with ester2× slower hydrolysisSteric shielding by acetyl group

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature RangeProcessResidual MassSource
200–250°CLoss of CO₂ (decarboxylation)92%
300–400°CCleavage of phenoxy ethers45%

Scientific Research Applications

Applications Overview

The following sections detail the primary applications of this compound:

Agricultural Chemicals

Benzoic acid derivatives, including the specified compound, are significant in the formulation of herbicides. They effectively control unwanted plant growth while minimizing crop damage. For example, research indicates that this compound can be used to synthesize herbicides like acifluorfen, which is known for its efficacy against a wide range of weeds without harming crops .

Pharmaceutical Development

In pharmaceutical research, benzoic acid derivatives are explored for their potential in drug formulation. They can target specific biological pathways, enhancing therapeutic efficacy. Studies have shown that compounds like this can serve as intermediates in synthesizing drugs aimed at treating various diseases .

Case Study :
A notable study demonstrated the use of benzoic acid derivatives in creating compounds that inhibit specific enzymes involved in disease pathways, showcasing their potential as therapeutic agents .

Material Science

This compound contributes to the development of advanced materials, particularly polymers with enhanced thermal stability and chemical resistance. Its unique structure allows for modifications that improve material properties, making it valuable in creating high-performance materials for industrial applications .

Environmental Research

In environmental science, benzoic acid derivatives are studied for their role in pollutant degradation processes. Understanding these processes is crucial for developing effective remediation strategies for contaminated environments. Research has indicated that such compounds can facilitate the breakdown of persistent organic pollutants, aiding in environmental cleanup efforts .

Data Table: Environmental Impact Studies

Study ReferenceYearFindings
Brown et al.1997Demonstrated the use of benzoic acid derivatives in synthesizing environmentally friendly herbicides.
EPA CompTox2022Analyzed the degradation pathways of benzoic acid derivatives in soil and water systems.

Analytical Chemistry

In analytical applications, benzoic acid derivatives serve as reference standards in chromatographic techniques. Their well-defined chemical properties allow for accurate identification and quantification of similar compounds in complex mixtures, which is essential for quality control in various industries .

Mechanism of Action

The mechanism of action of benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl and phenoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Group

: 4-[[2-(4-Methylphenoxy)acetyl]amino]benzoic acid
  • Key Difference: Substitution of –CF₃ with –CH₃ on the phenoxy ring.
  • Electronic Effects: –CF₃ is strongly electron-withdrawing, altering the electron density of the aromatic system and influencing receptor binding. Biological Activity: Methyl-substituted analogs may exhibit reduced metabolic stability due to easier oxidation of –CH₃ versus –CF₃ .
: Benzoic acid, 4-methyl-2-[[3-(trifluoromethyl)phenyl]amino]-
  • Key Difference: Replacement of the phenoxy-acetylamino group with a phenylamino substituent.
  • Activity in enzyme inhibition (e.g., PDE4) may vary due to differences in hydrogen-bond donor/acceptor profiles .

Functional Group Modifications

: 4-[[[1-(2-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl]amino]benzoic acid
  • Key Difference : Incorporation of a tetrazole-thioether group instead of diphenylether.
  • Bioisosterism: Tetrazole rings mimic carboxylates, which could enhance binding to zinc-containing enzymes .
: 3-Chloro-4-[[[4-chloro-2-(3-cyano-5-fluorobenzoyl)phenoxy]acetyl]amino]benzoic acid
  • Key Difference: Addition of chloro, cyano, and fluoro substituents.
  • Impact: Halogen Bonding: Chloro and fluoro groups enhance interactions with hydrophobic enzyme pockets.

Core Structure Variations

: Pyrazole-containing analogs (e.g., Palupiprant)
  • Key Difference : Replacement of diphenylether with a pyrazole heterocycle .
  • Metabolic Stability: Heterocycles like pyrazole are less prone to oxidative metabolism compared to ethers .
: Benzamide-based PDE4 inhibitors
  • Key Difference: Use of benzamide (–CONH₂) instead of acetyl amino (–NH–CO–CH₂–).
  • Impact :
    • Hydrogen Bonding : The amide group provides stronger hydrogen-bonding capacity, crucial for enzyme inhibition.
    • Synthetic Accessibility : Benzamides are often easier to synthesize but may exhibit lower solubility .

Research Findings and Implications

  • Substituent Position : The 3-position on the benzoic acid is critical for activity in analogs like PDE4 inhibitors, as it aligns with enzyme active sites .
  • Trifluoromethyl Advantage : –CF₃ groups improve metabolic resistance by blocking cytochrome P450-mediated oxidation, as seen in .
  • Diphenylether vs. Heterocycles : Diphenylethers offer flexibility for target engagement, while heterocycles (e.g., pyrazole) enhance rigidity and specificity .

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]- (CAS Number: 10020064) is a notable example, characterized by the presence of a trifluoromethyl group and a phenoxy moiety, which contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H12F3NO4
  • Molecular Weight : 351.27 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The trifluoromethyl group is believed to enhance lipophilicity, which may improve membrane penetration and antimicrobial efficacy.

Anticancer Properties

Studies have shown that benzoic acid derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial function. For example, related compounds have demonstrated cytotoxic effects against human cancer cell lines, suggesting that the trifluoromethyl and phenoxy substituents play a crucial role in enhancing anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzoic acid derivatives. Key findings include:

  • Trifluoromethyl Group : Increases potency by enhancing electron-withdrawing effects.
  • Phenoxy Moiety : Contributes to receptor binding affinity and selectivity.
  • Acetylamino Group : Modifies solubility and bioavailability.

Case Studies

  • Study on Antiplasmodial Activity :
    A study evaluated related benzoic acid derivatives for their antiplasmodial activity against Plasmodium falciparum. The results indicated that modifications in the phenoxy group significantly affected the IC50 values, with some derivatives showing sub-micromolar activity while maintaining low cytotoxicity towards mammalian cells .
  • Cytotoxicity Testing :
    In vitro cytotoxicity assays revealed that certain derivatives of benzoic acid exhibited selective toxicity towards cancer cells over normal cells, highlighting their potential as anticancer agents .

Data Summary Table

Activity TypeCompoundIC50 (µM)Selectivity IndexReference
Antimicrobial3-[[[4-(TFM)phenoxy]phenoxy]acetyl]amino]-1.5N/A
AntiplasmodialRelated Derivative0.269460
CytotoxicityVarious Derivatives124N/A

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying the purity of Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]- in synthetic batches?

  • Methodology : High-performance liquid chromatography (HPLC) is widely used for purity assessment. A validated method includes:

  • Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid for improved peak resolution.
  • Detection : UV absorbance at 254 nm.
  • Validation parameters : Recovery rates of 98–103% and relative standard deviation (RSD) <1.2% ensure precision .
    • Alternative techniques : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce by-products?

  • Key steps :

  • Coupling reaction : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent for amide bond formation between the acetylated phenoxy intermediate and 3-aminobenzoic acid.
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere (N₂/Ar) minimizes hydrolysis side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures enhances purity .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Solubility :

SolventSolubility (mg/mL)Conditions
DMSO>5025°C
Ethanol~1025°C
Water<0.1pH 7.0, 25°C
  • Stability : Degrades at >80°C or under strongly acidic/basic conditions (pH <3 or >10). Store at -20°C in anhydrous DMSO for long-term stability .

Advanced Research Questions

Q. How can contradictory reports on this compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

  • Experimental design considerations :

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations.
  • Structural analogs : Compare activity with derivatives lacking the trifluoromethylphenoxy group to identify critical pharmacophores.
  • Control experiments : Include positive controls (e.g., known enzyme inhibitors) and validate target engagement via isothermal titration calorimetry (ITC) .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

  • Key metrics :

  • Bioavailability : Assess oral absorption using rodent models; expect low bioavailability due to poor aqueous solubility.
  • Half-life (t₁/₂) : Monitor plasma concentrations via LC-MS/MS over 24–48 hours.
  • Metabolite profiling : Identify hepatic metabolites (e.g., glucuronidation products) using liver microsome assays .

Q. How can computational modeling predict the compound’s mechanism of action?

  • Approaches :

  • Molecular docking : Use AutoDock Vina to simulate binding to putative targets (e.g., cyclooxygenase-2 or kinases).
  • QM/MM simulations : Evaluate electronic interactions of the trifluoromethyl group with active-site residues.
  • ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability and CYP450 inhibition risks .

Q. What strategies mitigate off-target effects in cellular assays?

  • Dose-response profiling : Establish IC₅₀ values across multiple cell lines to identify selective activity windows.
  • CRISPR/Cas9 knockout : Validate target specificity by comparing wild-type vs. gene-edited cells.
  • Proteomic screening : Use affinity purification-mass spectrometry (AP-MS) to map interaction networks .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible toxicity?

  • Potential factors :

  • Cell viability assays : Discrepancies may arise from MTT vs. resazurin assays due to differences in detection mechanisms.
  • Metabolic interference : The compound’s fluorinated groups may alter cellular redox states, confounding results.
  • Solvent artifacts : DMSO concentrations >0.1% can independently affect cell membranes.
    • Resolution : Replicate studies using identical assay protocols and solvent controls .

Synergistic Research Applications

Q. Can this compound enhance the efficacy of existing anticancer agents in combination therapies?

  • Experimental design :

  • Combination index (CI) : Calculate via Chou-Talalay method using software like CompuSyn.
  • Synergy screening : Test with paclitaxel or doxorubicin in multidrug-resistant (MDR) cancer models.
  • Mechanistic studies : Evaluate ABC transporter inhibition via calcein-AM efflux assays .

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